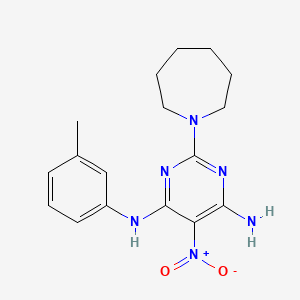
2-(azepan-1-yl)-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with an azepane ring, a nitro group, and a 3-methylphenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the azepane and 3-methylphenyl groups through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of 2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-AMINOPYRIMIDINE-4,6-DIAMINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products of the pyrimidine ring.
Scientific Research Applications
2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the azepane ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-AMINOPYRIMIDINE-4,6-DIAMINE: A reduced form of the compound with an amine group instead of a nitro group.
2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-CHLOROPYRIMIDINE-4,6-DIAMINE: A derivative with a chlorine substituent.
Uniqueness
2-(AZEPAN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H22N6O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6O2/c1-12-7-6-8-13(11-12)19-16-14(23(24)25)15(18)20-17(21-16)22-9-4-2-3-5-10-22/h6-8,11H,2-5,9-10H2,1H3,(H3,18,19,20,21) |
InChI Key |
VDFIOYNPYKISTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


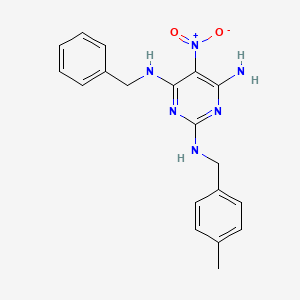
![5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12480544.png)

![Ethyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480562.png)
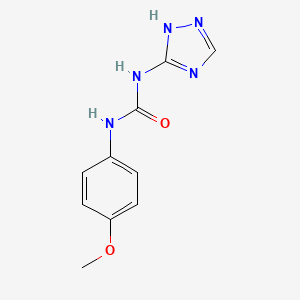
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B12480573.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480581.png)
![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B12480588.png)
![5-chloro-2-methoxy-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide](/img/structure/B12480592.png)
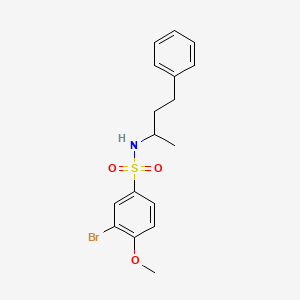
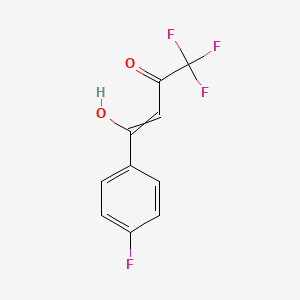
![Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480612.png)
![1-[4-(benzyloxy)-3-bromophenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12480625.png)
![ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B12480626.png)
